![molecular formula C17H20N2O3S B2565829 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034259-82-8](/img/structure/B2565829.png)
1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)urea
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Description
1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
The exact mass of the compound 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has identified compounds structurally related to 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)urea, showing significant potential in anticancer applications. A study focusing on ureas and sulfamides derived from 1-aminotetralins revealed that certain compounds exhibited cytotoxic activity against human glioblastoma and prostate cancer cell lines. This indicates the potential of such compounds as anticancer agents, highlighting a promising avenue for further research in cancer treatment (Özgeriş et al., 2017).
Sigma Receptor Binding
Another scientific research application of compounds related to 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)urea is their ability to bind selectively to sigma receptors. Studies have found that methyl substitution on the piperidine ring of related derivatives can significantly influence sigma subtype affinities and selectivities. This has implications for tumor research and therapy, as well as the development of tools for PET experiments, showcasing the therapeutic potential of these compounds (Berardi et al., 2005).
Hypotensive and Antiarrhythmic Activities
Compounds with a structural similarity to 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)urea have been investigated for their hypotensive and antiarrhythmic activities. A series of ureas and thioureas demonstrated pronounced effects in anesthetized rats, offering potential pathways for the development of new cardiovascular drugs (Chalina & Chakarova, 1998).
properties
IUPAC Name |
1-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-22-13-6-7-14-12(10-13)4-2-8-17(14,21)11-18-16(20)19-15-5-3-9-23-15/h3,5-7,9-10,21H,2,4,8,11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXLDUFEIQTSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)NC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-yl)urea |
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